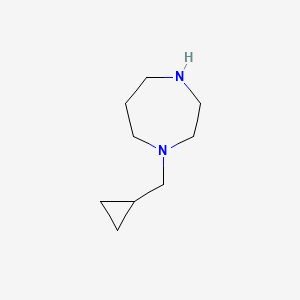

1-(Cyclopropylmethyl)-1,4-diazepane

Overview

Description

The compound “1-(Cyclopropylmethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . The cyclopropylmethyl group suggests the presence of a cyclopropyl ring attached to the diazepane ring via a methylene (-CH2-) bridge .

Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions. Retrosynthesis, a strategy often used in organic chemistry, involves breaking down complex molecules into simpler ones . The synthesis of cyclopropyl-containing compounds has been explored using various methods, including transition metal-catalyzed reactions, Lewis or Brønsted acid-catalyzed/mediated reactions, thermal induced cyclizations, and free radical additions .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography . Quantum-chemical computational studies can provide insights into the interactions involving the cyclopropyl ring .Chemical Reactions Analysis

The chemical reactions involving cyclopropyl-containing compounds can be complex and diverse. For instance, the ring-opening reactions of alkylidenecyclopropanes have been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact molecular structure. Properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and refractive index can be determined experimentally .Scientific Research Applications

Synthetic Chemistry and Compound Development:

A study by Banfi et al. (2007) details a method for the synthesis of diazepane systems, using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the formation of 1-sulfonyl 1,4-diazepan-5-ones. This method showcases the versatility of diazepane derivatives in synthetic chemistry (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Thiellier, Koomen, & Pandit (1977) researched the ring-transformations of uracil dihalocarbene adducts, resulting in the formation of 1,3-diazepine derivatives. This work highlights the potential for diazepane structures in creating novel organic compounds (Thiellier, Koomen, & Pandit, 1977).

Wlodarczyk et al. (2007) described a microwave-assisted synthesis of 7-substituted-1,4-diazepin-5-ones, leading to efficient access to 1,4-diazepane derivatives. This study underscores the advancements in synthetic methodologies for diazepane derivatives (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).

In the realm of medicinal chemistry, Fanter et al. (2017) synthesized 1,4-diazepanes with various substituents, which were used as σ1 receptor ligands. This synthesis demonstrates the application of diazepane derivatives in drug development (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).

Nalikezhathu et al. (2023) reported the synthesis of 1,4-diazacycles, including diazepanes, through diol-diamine coupling using a ruthenium(II) catalyst. This innovative approach provides a new pathway for synthesizing diazepane-based compounds in medicinal chemistry (Nalikezhathu, Tam, Cherepakhin, Do, & Williams, 2023).

Maiti et al. (2020) developed a step- and atom-economical protocol for the synthesis of 1,4-diazepanes. This method is significant for its efficiency and simplicity, demonstrating the growing interest in diazepane derivatives in chemical synthesis (Maiti, Leonardi, Cores, Tenti, Ramos, Villacampa, & Menéndez, 2020).

A study by Ye et al. (2018) on the synthesis of saturated 1,4-diazo heterocycles, including diazepanes, using an amphoteric diamination strategy, reveals the significance of diazepane structures in the development of therapeutic agents (Ye, Adhikari, Xia, & Dai, 2018).

Sotoca et al. (2009) described a multicomponent reaction for the direct stereoselective synthesis of 1,4-diazepane derivatives, showcasing the adaptability of diazepane derivatives in organic synthesis (Sotoca, Allais, Constantieux, & Rodriguez, 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, 1-(Cyclopropylmethyl)piperazine dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

1-(cyclopropylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-10-5-7-11(6-1)8-9-2-3-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLYMFLBOYRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

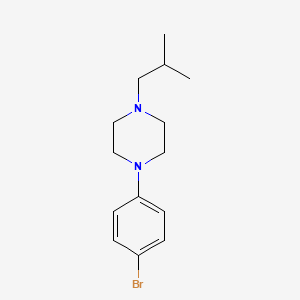

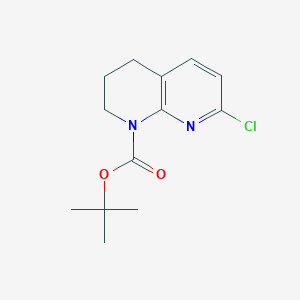

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)](/img/structure/B3149825.png)

![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)